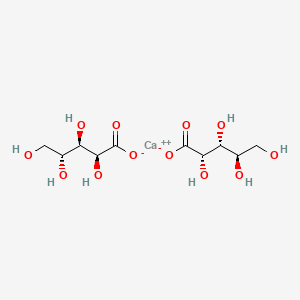
1,3-Dichlor-2-iod-5-nitrobenzol
Übersicht
Beschreibung
1,3-Dichloro-2-iodo-5-nitrobenzene, commonly referred to as "DINB", is an aromatic nitro compound that has been used as a building block in organic synthesis and various scientific research applications. It is an important intermediate in the synthesis of a variety of organic compounds and has been used as a reagent in the synthesis of heterocyclic compounds. It is also used as a reagent in the preparation of azo dyes, pharmaceuticals, and other organic compounds. In
Wissenschaftliche Forschungsanwendungen
Organische Synthese
1,3-Dichlor-2-iod-5-nitrobenzol: ist ein vielseitiges Reagenz in der organischen Synthese. Es dient als Vorläufer für verschiedene Kupplungsreaktionen, wie z. B. die Suzuki-Miyaura-Kupplung, die Biarylverbindungen bildet, die in Pharmazeutika und Agrochemikalien von entscheidender Bedeutung sind . Seine hohe Reaktivität aufgrund des Vorhandenseins sowohl elektronenziehender Nitro- als auch Halogengruppen macht es zu einem idealen Kandidaten für Substitutionen und Additionen in synthetischen Pfaden.
Pharmazeutische Forschung
In der pharmazeutischen Forschung ist diese Verbindung wertvoll für die Konstruktion komplexer Moleküle. Sie kann zur Synthese von Zwischenprodukten verwendet werden, die Schlüsselkomponenten bei der Entwicklung neuer Medikamente sind . Seine Nitrogruppe kann in Aminogruppen umgewandelt werden, die in der pharmazeutischen Chemie aufgrund ihrer biologischen Aktivität von grundlegender Bedeutung sind.
Materialwissenschaft
This compound: spielt eine Rolle in der Materialwissenschaft, insbesondere bei der Entwicklung neuer Materialien mit spezifischen elektronischen Eigenschaften. Es kann verwendet werden, um Halogenatome in organische Gerüste einzuführen, wodurch die elektronischen Eigenschaften von Materialien verändert werden können .
Analytische Chemie
Diese Verbindung wird in der analytischen Chemie als Standard- oder Referenzmaterial verwendet, da sie über wohldefinierte Eigenschaften verfügt. Sie kann bei der Kalibrierung von Instrumenten und der Validierung analytischer Methoden helfen, um die Genauigkeit und Präzision in der chemischen Analyse zu gewährleisten .
Umweltwissenschaften
In den Umweltwissenschaften kann This compound verwendet werden, um Abbauprozesse und das Umweltschicksal von Nitroaromaten zu untersuchen. Das Verständnis seines Abbaus kann Einblicke in die Persistenz und Toxizität ähnlicher Verbindungen in Ökosystemen liefern .
Biochemie
In der Biochemie kann die Reaktivität von This compound mit verschiedenen Biomolekülen untersucht werden, um biochemische Pfade zu untersuchen. Seine Fähigkeit, als biochemische Sonde oder Inhibitor zu wirken, kann untersucht werden, um Enzymfunktionen und andere biologische Prozesse zu verstehen und zu manipulieren .
Industrielle Anwendungen
Industriell kann diese Verbindung in die Synthese von Farbstoffen, Pigmenten und anderen Spezialchemikalien eingebunden sein. Seine Fähigkeit, mehrere Reaktionen zu durchlaufen, macht es zu einem wertvollen Baustein in der industriellen Chemie .
Fortgeschrittene Forschung
Schließlich wird This compound in fortschrittlichen Forschungsbereichen wie Nanotechnologie und Photovoltaik eingesetzt. Forscher können es verwenden, um neuartige Nanostrukturen zu erzeugen oder die Oberflächeneigenschaften von Materialien zu modifizieren, um ihre Leistung in Solarzellen zu verbessern .
Wirkmechanismus
Target of Action
As a nitrobenzene derivative, it may interact with various biological molecules, including proteins and enzymes, altering their function and potentially leading to various biological effects .
Mode of Action
Nitrobenzene derivatives are known to undergo electrophilic substitution reactions . In these reactions, the electrophile forms a sigma-bond with the benzene ring, generating a positively charged intermediate . This interaction can lead to changes in the target molecule’s structure and function.
Biochemical Pathways
Nitrobenzene derivatives can participate in various chemical reactions, potentially affecting multiple biochemical pathways .
Pharmacokinetics
Its physical properties, such as its molecular weight (3179 g/mol) and melting point (153-154°C), suggest that it may have specific pharmacokinetic characteristics .
Result of Action
Nitrobenzene derivatives can have various biological effects depending on their specific targets and mode of action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,3-Dichloro-2-iodo-5-nitrobenzene. For instance, temperature, pH, and the presence of other molecules can affect its reactivity and interactions with biological targets .
Biochemische Analyse
Biochemical Properties
1,3-Dichloro-2-iodo-5-nitrobenzene plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substances. The interaction between 1,3-Dichloro-2-iodo-5-nitrobenzene and cytochrome P450 can lead to the inhibition of the enzyme’s activity, affecting the metabolic pathways in which it is involved. Additionally, this compound can bind to proteins and other biomolecules, altering their structure and function .
Cellular Effects
The effects of 1,3-Dichloro-2-iodo-5-nitrobenzene on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 1,3-Dichloro-2-iodo-5-nitrobenzene has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. By modulating this pathway, the compound can alter cell function and behavior. Furthermore, 1,3-Dichloro-2-iodo-5-nitrobenzene can impact gene expression by binding to DNA or interacting with transcription factors, leading to changes in the expression of specific genes .
Molecular Mechanism
At the molecular level, 1,3-Dichloro-2-iodo-5-nitrobenzene exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules such as enzymes and proteins. This binding can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction. For example, 1,3-Dichloro-2-iodo-5-nitrobenzene can inhibit the activity of cytochrome P450 by binding to its active site, preventing the enzyme from metabolizing its substrates. Additionally, this compound can induce changes in gene expression by interacting with transcription factors or directly binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,3-Dichloro-2-iodo-5-nitrobenzene can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 1,3-Dichloro-2-iodo-5-nitrobenzene is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in cumulative effects on cellular processes, including alterations in cell signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of 1,3-Dichloro-2-iodo-5-nitrobenzene vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cell behavior and metabolism. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. At high doses, 1,3-Dichloro-2-iodo-5-nitrobenzene can exhibit toxic or adverse effects, including cellular damage and disruption of metabolic pathways .
Metabolic Pathways
1,3-Dichloro-2-iodo-5-nitrobenzene is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities. These metabolic processes can affect the overall metabolic flux and levels of specific metabolites within the cell .
Transport and Distribution
The transport and distribution of 1,3-Dichloro-2-iodo-5-nitrobenzene within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, affecting its localization and accumulation within different cellular compartments. The distribution of 1,3-Dichloro-2-iodo-5-nitrobenzene can impact its biological activity and efficacy .
Subcellular Localization
The subcellular localization of 1,3-Dichloro-2-iodo-5-nitrobenzene plays a crucial role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. The localization of 1,3-Dichloro-2-iodo-5-nitrobenzene within the cell can influence its interactions with biomolecules and its overall biological effects .
Eigenschaften
IUPAC Name |
1,3-dichloro-2-iodo-5-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2INO2/c7-4-1-3(10(11)12)2-5(8)6(4)9/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCDBEIIBODDDEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)I)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60886509 | |
| Record name | Benzene, 1,3-dichloro-2-iodo-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60886509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62778-19-2 | |
| Record name | 1,3-Dichloro-2-iodo-5-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62778-19-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1,3-dichloro-2-iodo-5-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062778192 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1,3-dichloro-2-iodo-5-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, 1,3-dichloro-2-iodo-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60886509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Dichloro-4-iodonitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














